5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
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Overview
Description
5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a heterocyclic compound that belongs to the class of benzoxazines This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-nitrophenol with chloroacetaldehyde in the presence of a base, followed by cyclization to form the oxazine ring. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve high-throughput mechanochemical methods, which allow for the parallel synthesis of multiple samples simultaneously. This approach can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and bases like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amino derivatives, substituted benzoxazines, and other functionalized compounds that can be further utilized in various applications .
Scientific Research Applications
5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- 6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine
- 3,4-Dihydro-2H-benzo[1,4]oxazine derivatives
- Benzoxazolo[3,4-d][1,4]oxazin-1-ones
Uniqueness
Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H9ClN2O3 |
---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
5-nitro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
InChI |
InChI=1S/C8H8N2O3.ClH/c11-10(12)6-2-1-3-7-8(6)9-4-5-13-7;/h1-3,9H,4-5H2;1H |
InChI Key |
GJNJCTLJMXDZJL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC(=C2N1)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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